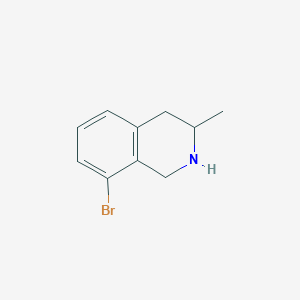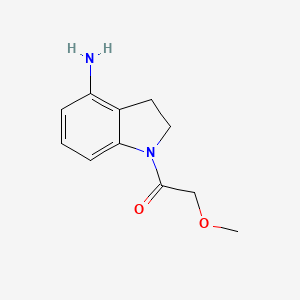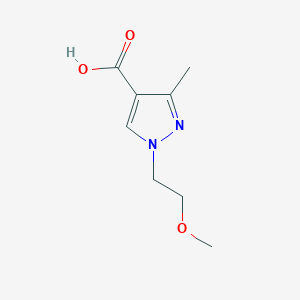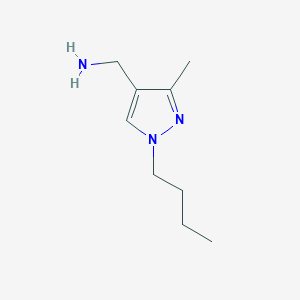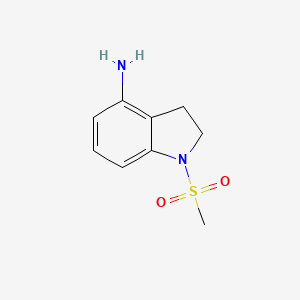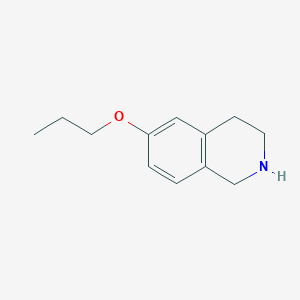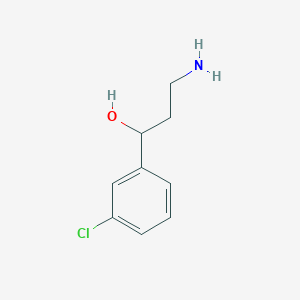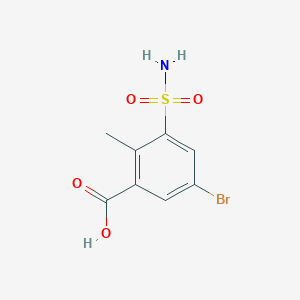
5-Bromo-2-methyl-3-sulfamoylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methyl-3-sulfamoylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO4S . It has a molecular weight of 294.13 . The compound is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(aminosulfonyl)-5-bromo-2-methylbenzoic acid . The InChI code for the compound is 1S/C8H8BrNO4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14) .
科学的研究の応用
Bromophenol Derivatives and Their Potential
Bromophenol derivatives, similar in structure to 5-Bromo-2-methyl-3-sulfamoylbenzoic acid, have been isolated from the red alga Rhodomela confervoides. Although these compounds were found inactive against several human cancer cell lines and microorganisms, their isolation and structural elucidation contribute to the understanding of marine-derived chemical entities (Zhao et al., 2004).
Anticonvulsant Activity Exploration
Studies have explored the anticonvulsant activity of alkyl esters of bromo-sulfamoylbenzoic acid, which share structural similarities with 5-Bromo-2-methyl-3-sulfamoylbenzoic acid. This research enhances understanding of the electronic properties and antielectroshock activity of these compounds, even though some derivatives lacked significant effects (Hamor & Reavlin, 1967).
Antifungal Potential
Novel polyfunctional arenesulfonamides derived from bromobenzoic acid compounds have been investigated for their potential as fungicides. These studies contribute to the search for new drug candidates against skin diseases caused by fungi, indicating the broader pharmacological potential of bromobenzoic acid derivatives (Trifonov et al., 2020).
Application in Photodynamic Therapy
Research into the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, related to 5-Bromo-2-methyl-3-sulfamoylbenzoic acid, reveals potential applications in photodynamic therapy for cancer treatment. These compounds demonstrate high singlet oxygen quantum yield, indicating their usefulness in medical applications (Pişkin et al., 2020).
Synthesis of Bromomethyl Quinazoline
The synthesis of bromomethyl quinazoline, an intermediate for some anticancer drugs, utilizes bromobenzoic acid derivatives. This underscores the role of such compounds in the synthesis of clinically significant pharmaceuticals (Sheng-li, 2004).
Antioxidant Activity in Marine Algae
Studies on marine red alga Rhodomela confervoides, which contains bromophenols structurally related to 5-Bromo-2-methyl-3-sulfamoylbenzoic acid, show potent antioxidant activities. These findings suggest the potential of these compounds in preventing oxidative deterioration in food and other applications (Li et al., 2011).
Safety and Hazards
The safety information available indicates that the compound has some hazards associated with it. The GHS pictograms indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
5-bromo-2-methyl-3-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOLFSDFYXOZOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)N)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231073 |
Source


|
| Record name | Benzoic acid, 3-(aminosulfonyl)-5-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-3-sulfamoylbenzoic acid | |
CAS RN |
1375472-31-3 |
Source


|
| Record name | Benzoic acid, 3-(aminosulfonyl)-5-bromo-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-(aminosulfonyl)-5-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1376692.png)
